![molecular formula C4H9NO3S B1244602 L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) CAS No. 32726-14-0](/img/structure/B1244602.png)

L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)

Overview

Description

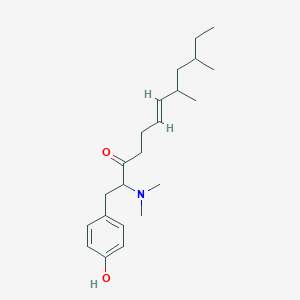

S-Methyl-L-Cysteine-S-oxide: is a sulfur-containing amino acid derivative found in various plants, particularly in the Allium genus, which includes garlic and onions . This compound has garnered significant interest due to its potential health benefits and therapeutic applications, including antioxidant properties that protect cells from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl-L-Cysteine-S-oxide can be synthesized through the oxidation of S-Methyl-L-Cysteine using oxidizing agents such as hydrogen peroxide or peracids . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.

Industrial Production Methods: Industrial production of S-Methyl-L-Cysteine-S-oxide often involves the extraction from natural sources such as garlic and onions, followed by purification processes . The extraction process may include solvent extraction, crystallization, and chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: S-Methyl-L-Cysteine-S-oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form sulfone derivatives.

Reduction: It can be reduced back to S-Methyl-L-Cysteine.

Substitution: It can participate in substitution reactions where the sulfoxide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: S-Methyl-L-Cysteine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-Methyl-L-Cysteine-S-oxide is used as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA), which helps in scavenging free radicals .

Biology: It has been studied for its role in protecting cells from oxidative stress and its potential therapeutic applications in neurodegenerative diseases such as Parkinson’s .

Medicine: S-Methyl-L-Cysteine-S-oxide exhibits anti-diabetic, anti-hyperlipidemic, and antioxidative activities in vitro and in vivo, making it a potential candidate for treating metabolic disorders .

Industry: The compound is used in the food industry as a natural antioxidant to preserve the quality and shelf-life of food products .

Mechanism of Action

S-Methyl-L-Cysteine-S-oxide exerts its effects primarily through its antioxidant properties. It acts as a substrate for methionine sulfoxide reductase A (MSRA), which catalyzes the reduction of methionine sulfoxide back to methionine, thereby scavenging free radicals and protecting cells from oxidative damage . The compound also influences various signaling pathways, including the p38 MAPK signaling pathway, which is involved in cellular responses to stress .

Comparison with Similar Compounds

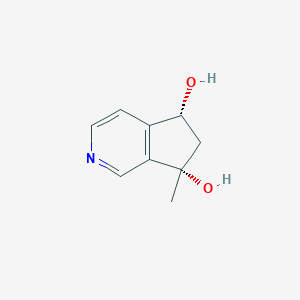

S-Methyl-L-Cysteine: A closely related compound that shares similar antioxidant properties.

Alliin: Another sulfur-containing amino acid derivative found in garlic, known for its health benefits.

Uniqueness: S-Methyl-L-Cysteine-S-oxide is unique due to its specific role as a substrate for methionine sulfoxide reductase A (MSRA), which is not shared by all similar compounds . This specific interaction with MSRA enhances its antioxidant capabilities and makes it particularly effective in protecting cells from oxidative stress .

Properties

IUPAC Name |

2-amino-3-methylsulfinylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLHPCSGGOGHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963830 | |

| Record name | 3-(Methanesulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)C(S)S-S-Methylcysteine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6853-87-8, 4740-94-7, 32726-14-0 | |

| Record name | S-Methylcysteine S-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methanesulfinyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)C(S)S-S-Methylcysteine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | (S)C(S)S-S-Methylcysteine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Methiin and where is it found?

A1: Methiin, also known as S-Methylcysteine Sulfoxide (SMCS), is a naturally occurring sulfur-containing amino acid predominantly found in plants belonging to the Liliaceae (e.g., garlic, onions) and Cruciferae (e.g., cabbage, radish) families. [, , ]

Q2: What is the chemical structure of Methiin?

A2: Methiin's molecular formula is C4H9NO3S, and its molecular weight is 151.19 g/mol. [] While its spectroscopic data has not been extensively discussed in the provided papers, its structure has been confirmed through various methods including NMR and mass spectrometry. [, , ]

Q3: How does Methiin impact cholesterol levels?

A4: Studies in rats fed high cholesterol diets supplemented with Methiin have shown a significant reduction in serum cholesterol levels. [, ] This effect was more pronounced with 0.5% Methiin supplementation compared to 0.25%. [] While the exact mechanism is unclear, the research suggests Methiin might influence cholesterol metabolism. [, ]

Q4: Does Methiin play a role in plant defense mechanisms?

A6: There is evidence suggesting Methiin might act as a nematode attractant in garlic (Allium sativum). [] Further research is needed to elucidate the role of Methiin in plant-pathogen interactions and potential defense mechanisms.

Q5: How does Methiin contribute to the flavor profile of Allium species?

A7: While Methiin itself is odorless, it acts as a precursor to volatile sulfur compounds that contribute to the characteristic flavors of Allium species. Upon tissue disruption, enzymes like alliinase cleave Methiin, generating volatile compounds responsible for the pungent aroma. [, , ] The specific volatile compounds formed depend on the Allium species and the presence of other precursors like alliin and isoalliin. [, , , ]

Q6: How is Methiin quantified in plant material?

A8: Several analytical methods have been developed for quantifying Methiin and related compounds in plants. High-performance liquid chromatography (HPLC) coupled with various detectors like photodiode array (PDA) or mass spectrometry (MS) is commonly employed. [, , , , , ] Gas chromatography coupled with mass spectrometry (GC-MS) is also used to analyze the volatile sulfur compounds derived from Methiin. [, , ]

Q7: How do different factors affect the levels of Methiin in plants?

A7: The content of Methiin and other cysteine sulfoxides in Allium species can vary significantly depending on various factors. These include:

- Genotype: Different garlic genotypes exhibit varying levels of Methiin, highlighting the influence of genetic factors. [, ]

- Cultivar: Leek cultivars show significant variations in Methiin content, suggesting the importance of cultivar selection for specific applications. [, ]

- Harvest time: The concentration of Methiin in leek fluctuates throughout the growing season, indicating the need for optimal harvest timing to maximize its content. []

- Environmental factors: While genetic factors play a dominant role, environmental conditions during plant growth can also influence Methiin levels. []

- Storage conditions: Storage of garlic at 5°C for 8 weeks led to an increase in Methiin content, suggesting potential post-harvest modifications. []

- Fertilization strategies: Applying composted red clover as green manure significantly increased the Methiin content in leek compared to other fertilization methods, indicating the potential for optimizing cultivation practices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)

![(2S,4R)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1244526.png)